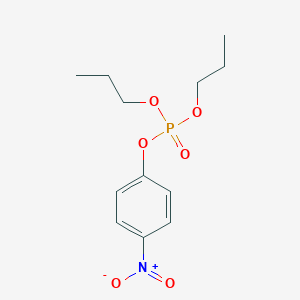

(4-nitrophenyl) dipropyl phosphate

Description

Properties

CAS No. |

1153-30-6 |

|---|---|

Molecular Formula |

C12H18NO6P |

Molecular Weight |

303.25 g/mol |

IUPAC Name |

(4-nitrophenyl) dipropyl phosphate |

InChI |

InChI=1S/C12H18NO6P/c1-3-9-17-20(16,18-10-4-2)19-12-7-5-11(6-8-12)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

POTZVFXXLZRGAU-UHFFFAOYSA-N |

SMILES |

CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Other CAS No. |

1153-30-6 |

Origin of Product |

United States |

Preparation Methods

Phosphorylation Using Phosphorus Oxychloride (POCl₃)

The most widely documented method involves treating 4-nitrophenol with phosphorus oxychloride (POCl₃) in an anhydrous environment. This step generates 4-nitrophenyl dichlorophosphate, a key intermediate:

\text{4-NO}2\text{C}6\text{H}4\text{OH} + \text{POCl}3 \rightarrow \text{4-NO}2\text{C}6\text{H}4\text{OPOCl}2 + \text{HCl} $$

The reaction is typically conducted under inert atmosphere (N₂ or Ar) at 0–5°C to mitigate exothermic side reactions. Triethylamine or pyridine is employed to scavenge HCl, driving the equilibrium toward product formation.

Esterification with Propanol

The dichlorophosphate intermediate undergoes sequential nucleophilic attack by propanol. Controlled addition of propyl alcohol ensures selective substitution of chloride groups:

\text{4-NO}_2\text{C}_6\text{H}_4\text{OPOCl}_2 + 2\text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{4-NO}_2\text{C}_6\text{H}_4\text{OPO(OCH}_2\text{CH}_2\text{CH}_3\text{)}_2 + 2\text{HCl} $$

Anhydrous conditions and stoichiometric excess of propanol (2.2–2.5 equivalents) are critical to achieving high yields.

Alternative Synthetic Routes and Optimization

Direct Use of Dipropyl Phosphorochloridate

To bypass the intermediate isolation step, dipropyl phosphorochloridate (ClPO(OPr)₂) may react directly with 4-nitrophenol:

\text{4-NO}2\text{C}6\text{H}4\text{OH} + \text{ClPO(OCH}2\text{CH}2\text{CH}3\text{)}2 \rightarrow \text{4-NO}2\text{C}6\text{H}4\text{OPO(OCH}2\text{CH}2\text{CH}3\text{)}2 + \text{HCl} $$

This one-pot method reduces purification complexity but requires stringent moisture control due to the hygroscopic nature of the chloridate.

Solvent and Catalytic Systems

- Solvents : Dichloromethane, toluene, or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both aromatic phenols and phosphoryl reagents.

- Bases : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances reaction rates by neutralizing HCl and activating the phenol oxygen.

Reaction Conditions and Yield Optimization

The table below summarizes critical parameters influencing yield and purity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Phosphorylation) | 0–5°C | Prevents decomposition |

| Propanol Equivalents | 2.2–2.5 | Minimizes diethyl impurities |

| Reaction Time (Esterification) | 4–6 hours | Ensures complete substitution |

| Solvent | Anhydrous THF | Enhances nucleophilicity |

Yields typically range from 70–85%, with purity >95% achievable via recrystallization from hexane/ethyl acetate mixtures.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:4 v/v) effectively separates unreacted 4-nitrophenol and monoester byproducts.

Spectroscopic Characterization

- ³¹P NMR : A singlet at δ 0.5–1.5 ppm confirms the phosphate ester structure.

- IR Spectroscopy : Peaks at 1270 cm⁻¹ (P=O) and 980 cm⁻¹ (P-O-Ar) validate functional groups.

- Elemental Analysis : Calculated for C₁₂H₁₈NO₆P: C 47.84%, H 5.98%, N 4.65%; Found: C 47.72%, H 6.05%, N 4.58%.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl) dipropyl phosphate undergoes various chemical reactions, including:

Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Common reagents include water, hydrochloric acid, or sodium hydroxide.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

- Hydrolysis: p-Nitrophenol and dipropyl phosphate .

Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Substrates

One of the primary applications of (4-nitrophenyl) dipropyl phosphate is as a substrate in enzyme assays, particularly for phosphatases. It serves as a chromogenic substrate, which means that its hydrolysis by phosphatases releases 4-nitrophenol, leading to a color change that can be quantitatively measured. This property is extensively utilized in enzyme-linked immunosorbent assays (ELISA) and other spectrophotometric assays to assess phosphatase activity .

Table 1: Applications in Enzyme Assays

Chemical Intermediate

This compound also functions as an important intermediate in the synthesis of other organophosphorus compounds. Its derivatives are utilized in pharmaceutical and agricultural chemistry, where they can act as building blocks for more complex molecules or as active ingredients in pesticides .

Case Study 1: Phosphatase Activity Detection

In a study published in Journal of Organic Chemistry, researchers utilized this compound to measure phosphatase activity in various biological samples. The study demonstrated that the compound effectively served as a substrate, allowing for sensitive detection of enzyme kinetics and inhibition studies. The results indicated that modifications to the phosphate group could enhance enzyme-substrate interactions, leading to improved assay sensitivity .

Case Study 2: Detoxification Studies

Another significant application of this compound is in the detoxification of nerve agents and pesticides. Research conducted by Zoran Radić et al. highlighted how butyrylcholinesterase can catalyze the detoxification process of organophosphate compounds, including this compound. The study found that this compound could be effectively hydrolyzed by the enzyme, reducing toxicity levels and providing insight into potential therapeutic strategies for organophosphate poisoning .

Mechanism of Action

(4-nitrophenyl) dipropyl phosphate exerts its effects primarily through the inhibition of enzymes that hydrolyze phosphate esters, such as acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable phosphorylated intermediate that prevents the enzyme from functioning properly. This inhibition leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-nitrophenyl) dipropyl phosphate with structurally or functionally analogous organophosphate esters:

Key Comparative Insights:

Reactivity and Hydrolysis :

- The 4-nitrophenyl group in this compound enhances hydrolysis rates compared to fully alkylated analogs like DPRP or TPP. This is attributed to the electron-withdrawing nitro group, which polarizes the P–O bond, facilitating nucleophilic attack .

- BNPP , with dual nitro groups, hydrolyzes faster than this compound under similar conditions, as evidenced by its use in RNA/DNA cleavage models .

Structural Influence on Applications :

- DPRP and TPP , lacking aromatic substituents, are primarily associated with industrial applications (e.g., lubricant degradation, solvents), whereas nitro-substituted phosphates like the target compound and BNPP are tailored for biochemical studies .

- DPHP ’s phenyl groups confer environmental persistence, contrasting with the nitro group’s labile nature in this compound .

Research Findings and Limitations

- Engine Oil Degradation : DPRP forms rapidly in petrol engines due to ZDDP antioxidant breakdown, but the target compound’s nitro group would likely accelerate degradation further if present in similar conditions .

- Catalytic Studies : BNPP’s hydrolysis is 10–100× faster than alkyl phosphates, suggesting this compound occupies an intermediate reactivity niche .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (4-nitrophenyl) dipropyl phosphate, and how can its purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution between dipropyl phosphorochloridate and 4-nitrophenol in the presence of a base (e.g., triethylamine). Post-synthesis, purity can be validated via:

- ¹H/³¹P NMR : To confirm structural integrity and absence of unreacted precursors .

- HPLC with UV detection : To quantify residual 4-nitrophenol (λ = 405 nm) .

- Mass spectrometry : For molecular weight verification .

Q. How is this compound used as a substrate in enzymatic assays?

- Application : It serves as a chromogenic substrate for phosphatases. Hydrolysis releases 4-nitrophenol, detectable at 405 nm under alkaline conditions (pH > 9.5).

- Protocol :

Prepare a reaction buffer (e.g., Tris-HCl, pH 8.5–10, with Mg²⁺/Zn²⁺ cofactors).

Monitor absorbance kinetics to calculate enzyme activity (ε = 18,500 M⁻¹cm⁻¹ for 4-nitrophenol) .

- Note : Calibrate with free 4-nitrophenol standards to account for background interference .

Q. What are the key stability considerations for storing this compound?

- Storage :

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis.

- Light sensitivity : Protect from UV exposure to avoid nitro-group degradation .

- Stability testing : Periodic HPLC analysis to detect hydrolysis products (e.g., dipropyl phosphate) .

Advanced Research Questions

Q. How do dinuclear metal complexes enhance the catalytic hydrolysis of this compound?

- Mechanistic insight : Dinuclear Zn(II) complexes stabilize the transition state via cooperative Lewis acid activation and proton transfer. For example:

- pH dependence : Optimal activity at pH 7.5–8.0, where one metal ion deprotonates a water molecule (pKa ~8.0) to generate a nucleophilic hydroxide .

- Rate enhancement : Second-order rate constants (k₂) up to 0.71 M⁻¹s⁻¹, with transition-state stabilization ΔΔG‡ ≈ 9.3 kcal/mol .

Q. How can contradictory hydrolysis rates in acidic vs. basic conditions be resolved?

- Data analysis :

- Under 2 M NaOH : Dipropyl esters resist hydrolysis (no alcohol release after 96 hrs) due to steric hindrance .

- Under 1 M H₂SO₄ : Gradual hydrolysis (0.275–0.525 mol alcohol/mol ester in 48–96 hrs) via acid-catalyzed cleavage .

Q. What advanced techniques enable real-time monitoring of phosphate diester hydrolysis?

- Fluorescent probes : Cerium-doped carbon dots (CeCDs) with phosphatase-like activity can hydrolyze bis(4-nitrophenyl)phosphate (BNPP), a structural analog.

- Detection : Fluorescence quenching at 450 nm (ex: 360 nm) correlates with 4-nitrophenol release .

- Surface-enhanced Raman spectroscopy (SERS) : Track P–O bond cleavage with Au/Ag nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.